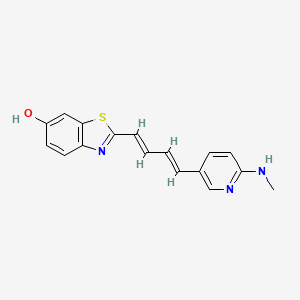
PBB3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinyl-butadienyl-benzothiazole (PBB3) is a compound primarily known for its use as a positron emission tomography (PET) tracer. It is specifically designed to detect tau protein aggregates in the brain, which are characteristic of neurodegenerative diseases such as Alzheimer’s disease . This compound has shown promise in providing high-contrast imaging of tau pathologies, making it a valuable tool in both research and clinical settings .
准备方法
The synthesis of PBB3 involves several steps. One method includes the reaction of a tert-butyldimethylsilyl desmethyl precursor with carbon-11 methyl iodide using potassium hydroxide as a base, followed by deprotection . This method ensures the production of this compound with high radiochemical purity and specific activity . Industrial production methods for this compound are not widely documented, but the synthesis protocols are designed to be reproducible across multiple PET facilities .
化学反应分析
PBB3 undergoes various chemical reactions, including photoisomerization, where exposure to fluorescent light can lead to a decrease in its radiochemical purity . The compound is also subject to rapid metabolism in plasma, although it retains a significant proportion of its original form in brain tissue . Common reagents used in the synthesis of this compound include potassium hydroxide and carbon-11 methyl iodide . The major product formed from these reactions is the radiolabeled this compound, which is used for PET imaging .
科学研究应用
Binding Characteristics
PBB3 exhibits unique binding properties that allow it to selectively target tau fibrils. It has been shown to bind to various tau aggregates, including neurofibrillary tangles and Pick bodies, which are characteristic of different tauopathies . In a comparative study with another PET ligand, AV-1451, this compound demonstrated superior sensitivity in detecting non-Alzheimer's tau lesions .
Table 1: Binding Affinities of this compound
| Target Pathology | Binding Affinity (nM) | Detection Method |
|---|---|---|
| Neurofibrillary Tangles | High | Fluorescence Microscopy |
| Pick Bodies | Moderate | Autoradiography |
| Lewy Bodies | High | Immunofluorescence |
| Glial Cytoplasmic Inclusions | Moderate | Fluorescence Microscopy |
Neuroimaging in Alzheimer's Disease
This compound has been extensively studied for its potential in imaging tau pathology in Alzheimer's disease. Its ability to differentiate between various tau species makes it a valuable tool for diagnosing and monitoring the progression of neurodegenerative diseases. Studies have shown that this compound can effectively visualize tau deposits in living subjects, providing insights into disease mechanisms and aiding in therapeutic decision-making .
Case Study: Imaging Tau Pathology
In a clinical study involving patients with Alzheimer's disease, this compound was administered to assess its efficacy in detecting tau pathology. The results indicated that this compound successfully identified tau deposits in the brains of patients, correlating well with clinical assessments of cognitive decline. This study highlights the potential of this compound as a diagnostic tool for early intervention strategies .
Research on Alpha-Synuclein Pathology
Recent findings suggest that this compound may also bind to alpha-synuclein aggregates, which are implicated in other neurodegenerative disorders such as Parkinson's disease. In studies involving Lewy body dementia and multiple system atrophy, this compound labeled significant alpha-synuclein pathology, indicating its broader applicability beyond tauopathies .
Table 2: Applications in Different Neurodegenerative Disorders
| Disorder | Pathological Target | Application |
|---|---|---|
| Alzheimer's Disease | Tau Fibrils | Diagnostic Imaging |
| Lewy Body Dementia | Alpha-Synuclein | Diagnostic Imaging |
| Progressive Supranuclear Palsy | Tau Fibrils | Diagnostic Imaging |
作用机制
PBB3 exerts its effects by binding to tau protein aggregates in the brain. The compound is designed to cross the blood-brain barrier and selectively bind to tau fibrils, allowing for high-contrast imaging of tau pathologies . The binding of this compound to tau aggregates enables the visualization of these structures using PET imaging, providing valuable information on the distribution and progression of tau-related diseases .
相似化合物的比较
While these compounds target similar binding sites, PBB3 has been shown to have its own unique binding site . This distinct binding property makes this compound a valuable tool for imaging tau pathologies with potentially fewer off-target effects compared to other tracers . The comparison highlights the uniqueness of this compound in providing high-contrast imaging of tau aggregates .
属性
CAS 编号 |
1565796-97-5 |
|---|---|
分子式 |
C17H15N3OS |
分子量 |
309.38 |
IUPAC 名称 |
2-[(1E,3E)-4-[6-(methylamino)pyridin-3-yl]buta-1,3-dienyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C17H15N3OS/c1-18-16-9-6-12(11-19-16)4-2-3-5-17-20-14-8-7-13(21)10-15(14)22-17/h2-11,21H,1H3,(H,18,19)/b4-2+,5-3+ |
InChI 键 |
LBCRWMJTAFCLCL-ZUVMSYQZSA-N |
SMILES |
CNC1=NC=C(C=C1)C=CC=CC2=NC3=C(S2)C=C(C=C3)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PBB3; J3.303.052E; PBB-3; PBB 3; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















